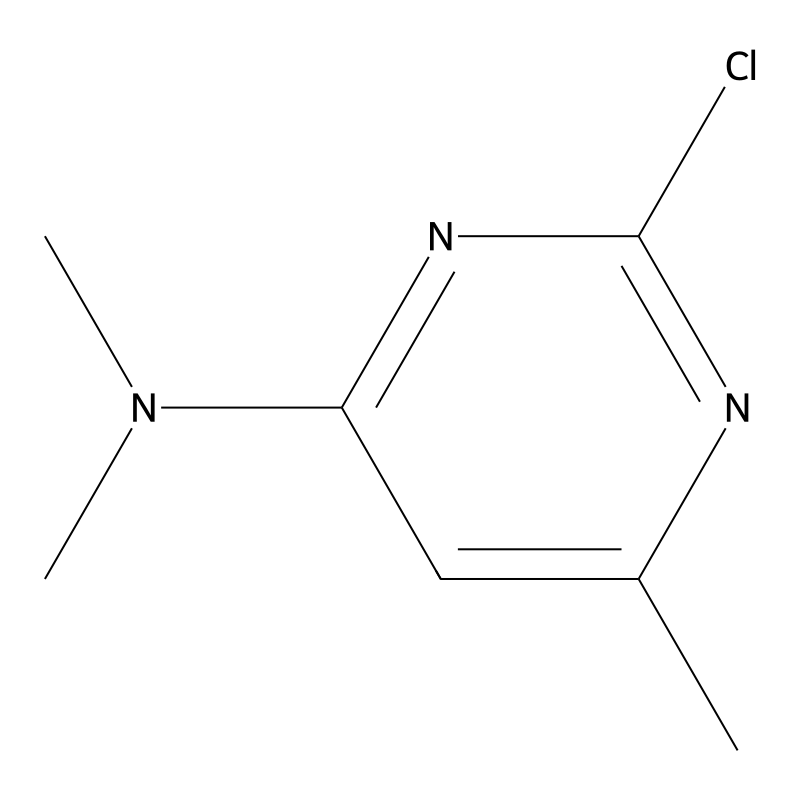

Crimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in ethanol

In water, 9.4 g/L at 20 °C

Readily soluble in dichloromethane, 2-propanol, toluene

Soluble in most common organic solvents, eg acetone, benzene, chloroform, diethyl ether, ethanol. Soluble in dilute acids.

Synonyms

Canonical SMILES

Mode of Action:

Crimidine belongs to a class of insecticides called neonicotinoids. These chemicals act on the insect nervous system by interfering with the transmission of nerve impulses. Specifically, they target nicotinic acetylcholine receptors, leading to paralysis and ultimately death of the insect [].

Insecticide Studies:

Scientific research focuses on Crimidine's effectiveness as an insecticide. Studies evaluate its potency against various insect pests, including aphids, whiteflies, and thrips, in agricultural settings. Researchers are also investigating formulations that enhance Crimidine's efficacy while minimizing its environmental impact.

Integrated Pest Management:

The growing concern about the potential environmental and health risks of synthetic insecticides is driving a shift towards Integrated Pest Management (IPM) practices []. IPM promotes a combination of methods to control pests, including cultural practices, biological controls, and judicious use of insecticides like Crimidine.

Crimidine, chemically known as 2-Chloro-N,N,6-trimethylpyrimidin-4-amine, is a highly reactive compound primarily recognized for its use as a rodenticide. Originally developed in the 1940s by the German conglomerate IG Farben, it was marketed under the product name Castrix. Crimidine is classified as an extremely hazardous substance in the United States and is subject to strict regulatory oversight due to its toxicity and potential for misuse. Although it is no longer utilized as a rodenticide in the U.S., it remains in use in various other countries .

Crimidine exhibits significant reactivity, particularly in its interactions with biological molecules. It can neutralize acids in exothermic reactions, producing salts and water. Additionally, crimidine is known to be incompatible with certain chemicals such as isocyanates and halogenated organics, which can lead to hazardous situations if mixed improperly . The compound's mechanism of action involves the inhibition of vitamin B6, crucial for carbohydrate and amino acid metabolism, and it also deactivates acetylcholinesterase through a covalent bond with serine residues .

The biological activity of crimidine is primarily characterized by its toxicity. It acts as a fast-acting convulsant with an LD50 of approximately 5 mg/kg, indicating high toxicity levels. Symptoms of exposure can manifest within 20 to 40 minutes, beginning with irritation and progressing to convulsions, which can be fatal without prompt treatment. Long-term exposure may lead to central nervous system damage, resulting in muscle stiffness and heightened sensitivity to stimuli . The compound's ability to inhibit vitamin B6 contributes significantly to its toxicological profile.

Crimidine can be synthesized through various chemical pathways. One common method involves the reaction of chlorinated pyrimidines with amines under controlled conditions. Specific synthetic routes may vary based on desired purity levels and yield efficiency. The synthesis typically requires careful handling due to the compound's hazardous nature and reactivity .

Studies on crimidine's interactions reveal its strong inhibitory effects on both vitamin B6 metabolism and acetylcholinesterase activity. This dual mechanism underscores its potential as a neurotoxin. Research indicates that the serine residue within acetylcholinesterase reacts with crimidine, leading to permanent enzyme deactivation, which disrupts neurotransmission and can result in severe neurological symptoms . Further studies are necessary to explore the full extent of these interactions and their implications for human health.

Crimidine shares structural similarities with several other compounds that exhibit similar biological activities or chemical properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Pyridostigmine | Contains pyridine ring | Acetylcholinesterase inhibitor | Used for myasthenia gravis treatment |

| Chlorpyrifos | Organophosphate structure | Insecticide affecting nervous system | Broad-spectrum pesticide |

| Carbofuran | Carbamate structure | Acetylcholinesterase inhibitor | Used primarily for agricultural pests |

| Diazinon | Organophosphate structure | Insecticide | Known for rapid degradation |

Crimidine's unique feature lies in its specific mechanism of action involving both vitamin B6 inhibition and permanent acetylcholinesterase deactivation, which distinguishes it from other compounds that primarily target neurotransmitter systems without these additional effects .

Purity

Physical Description

Color/Form

XLogP3

Exact Mass

Boiling Point

140-147 °C at 4 mm Hg

LogP

Appearance

Melting Point

87.0 °C

87 °C

Storage

UNII

GHS Hazard Statements

Mechanism of Action

In an attempt to elucidate the mechanism of the convulsive action of Castrix, the effects of Castrix and its analogs on several enzymes, their convulsive effects in mice, and the influence of other compounds on the convulsive effects of Castrix were investigated. At high concentrations in vitro, Castrix inhibited the activities of mouse brain pyridoxal kinase, glutamic decarboxylase, and acetylcholinesterase. The activities of these enzymes were not significantly altered by Castrix in vivo. Several structural analogs of Castrix displayed similar convulsive activity in mice. The elimination of chlorine from Castrix changed the mode of convulsive action, and the convulsions in this case could not be prevented by administration of vitamin B6. Replacing the 4-dimethylamino group of Castrix with an amino group eliminated the convulsive action but gave a depressive action. The mechanism by which Castrix competes with vitamin B6 was not found, since other vitamin B6 antagonists (e.g., toxopyrimidine) protected against the convulsive action of Castrix. ...

Pyrimidinamine rodenticide

Vapor Pressure

0.023 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

The condensation product of thiourea and ethyl 3-oxobutyrate is chlorinated and reacted with one equivalent of dimethylamine.

General Manufacturing Information

The technical product ... containing about 20% of the inactive 4-chloro-2-dimethylamino isomer.

Product discontinued by Bayer AG.

... It is not customary to combine with other preparations.

Analytic Laboratory Methods

Analysis of products: By UV spectroscopy. Analysis of residues: By HPLC with UV detection.

Product and residue analysis is by high performance liquid chromatography.

Clinical Laboratory Methods

TLC chromatography determination of crimidine in stomach content of animals in experimentally induced castrix poisoning.

Nitrogen ontaining pesticides were extracted from biological material (liver), and determined by capillary GC/MS using SE-52, and helium carrier gas.

Storage Conditions

Interactions

Subtoxic doses of 4-deoxopyridoxine and semicarbazide also had a protective effect; isonicotinylhydrazine, caffeine, and acetazolamide were partially effective in preventing convulsions due to Castrix.

Stability Shelf Life

Dates

2: Lheureux P, Penaloza A, Gris M. Pyridoxine in clinical toxicology: a review. Eur J Emerg Med. 2005 Apr;12(2):78-85. Review. PubMed PMID: 15756083.

3: Besnard T, Sadeg N, Ricart N, Richecoeur J, Nisse P, Vinner E, Houdret N, Humbert L, Ihermitte M. [Serial determination of crimidine by HPLC/SE/SM in a patient ingesting a "mouse trap"]. Acta Clin Belg. 2002;57 Suppl 1:8-11. French. PubMed PMID: 11974448.

4: Besnard T, Sadeg N, Ricart N, Richecœur J, Nisse P, Vinner E, Houdret N, Humbert L, Lhermitte M. Determination serique de la crimidine par clhp/es/sm chez un patient ayant ingere un « souricide foudroyant ». Acta Clin Belg. 2002;57 Suppl 1:8-11. doi: 10.1179/acb.2002.069. PubMed PMID: 24862517.

5: De Saqui-Sannes P, Nups P, Le Bars P, Burgat V. Evaluation of an HPTLC method for the determination of strychnine and crimidine in biological samples. J Anal Toxicol. 1996 May-Jun;20(3):185-8. PubMed PMID: 8735200.

6: Sun ZQ. [Single dose of 2 acute rodenticides used in a village]. Zhonghua Liu Xing Bing Xue Za Zhi. 1985 Oct;6(5):296-9. Chinese. PubMed PMID: 3836748.

7: Lumeij JT, Schotman AJ, de Vries HW. Crimidine (2-chloro-4-(dimethylamino)-6-methylpyrimidine) poisoning in a dog due to ingestion of the rodenticide Castrix. Vet Q. 1983 Jul;5(3):107-11. PubMed PMID: 6636500.

8: KARLOG O, KNUDSEN E. VITAMIN B6 AS AN ANTIDOTE AGAINST THE RODENTICIDE 'CASTRIX' (2-CHLORO-4-METHYL-6-DIMETHYLAMINOPYRIMIDIN). Nature. 1963 Nov 23;200:790. PubMed PMID: 14087021.

9: KNUDSEN E. THE TOXICITY OF THE RODENTICIDE CASTRIX (2-CHLORO-4-DIAMETHYLAMINO-6-METHYLPYRIMIDINE) AND THE ANTIDOTAL EFFECT OF VITAMIN B6. Acta Pharmacol Toxicol (Copenh). 1963;20:295-302. PubMed PMID: 14162811.

10: CRAMPTON JM, VOSS E. An investigation of the chronic toxicity and acceptability of Castrix. J Am Pharm Assoc Am Pharm Assoc. 1952 Mar;41(3):135-8. PubMed PMID: 14927481.

11: GOLDBACH H. [Fatal poisoning with castrix (hydrochloride of 2-chlor-4-methyl-6-dimethylaminopyrimidine), a rat poison]. Med Klin. 1950 Aug 4;45(31):961-3. Undetermined Language. PubMed PMID: 15438607.

12: DUBOIS KP, COCHRAN KW, THOMSON JF. Rodenticidal action of 2-chloro-4-dimethylamino-6-methylpyrimidine (castrix). Proc Soc Exp Biol Med. 1948 Feb;67(2):169-71. PubMed PMID: 18907617.